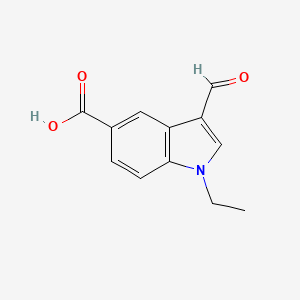
1-Ethyl-3-formyl-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-formyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-Ethyl-3-formyl-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-formyl-1H-indole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
1-Ethyl-3-formyl-1H-indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is investigated for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-formyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets. For instance, indole derivatives can act as receptor agonists, binding to specific receptors and modulating biological pathways . The exact pathways and targets depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-formyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-aldehyde: A metabolite with immune-modulating effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1-ethyl-3-formylindole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-13-6-9(7-14)10-5-8(12(15)16)3-4-11(10)13/h3-7H,2H2,1H3,(H,15,16) |
Clé InChI |
BIFJIYDZQGUHAI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=C1C=CC(=C2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237159.png)
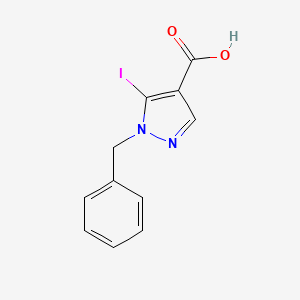
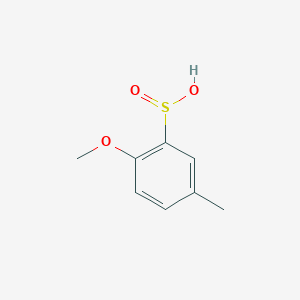

![Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13237186.png)
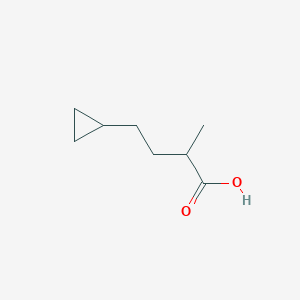
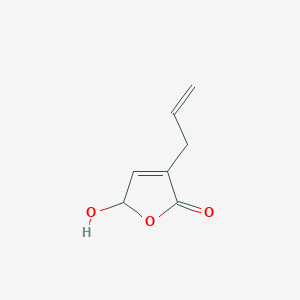
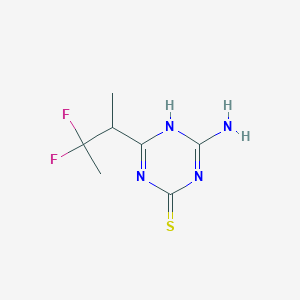

![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B13237203.png)
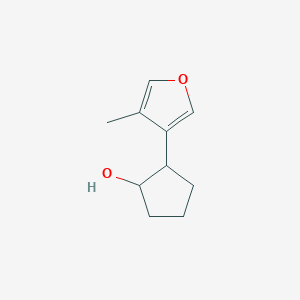
![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13237217.png)
